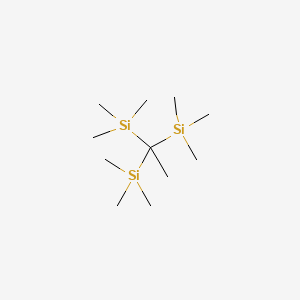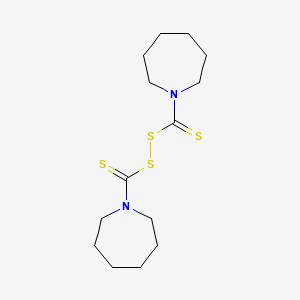
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate is a complex organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structures, which make them valuable in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate typically involves the reaction of azepane derivatives with thiocarbonyl compounds under controlled conditions. One common method involves the use of potassium azepane-1-carbodithioate as a starting material. This compound can be synthesized by reacting azepane with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cells.
Mecanismo De Acción
The mechanism of action of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate involves its interaction with cellular targets, leading to various biological effects. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, inducing cell death due to energy deprivation. The compound also induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate can be compared with other azepane derivatives such as:
N-aryl azepanes: These compounds have similar ring structures but differ in their functional groups, leading to different chemical and biological properties.
Azepane-1-carbodithioate: A closely related compound that shares the dithioate functional group but lacks the additional thiocarbonylsulfanyl group.
Proheptazine derivatives: These compounds are used in medicinal chemistry for their analgesic properties and have structural similarities with azepane derivatives.
The uniqueness of this compound lies in its dual thiocarbonylsulfanyl and carbodithioate functional groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives .
Propiedades
Número CAS |
13821-89-1 |
|---|---|
Fórmula molecular |
C14H24N2S4 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
azepane-1-carbothioylsulfanyl azepane-1-carbodithioate |
InChI |
InChI=1S/C14H24N2S4/c17-13(15-9-5-1-2-6-10-15)19-20-14(18)16-11-7-3-4-8-12-16/h1-12H2 |
Clave InChI |
RVRRUNSLNGORFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=S)SSC(=S)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


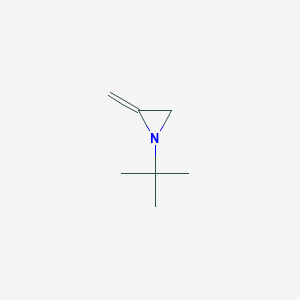
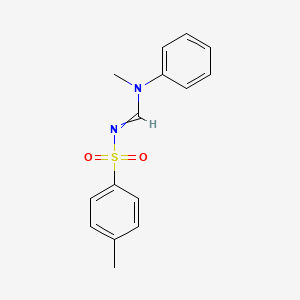

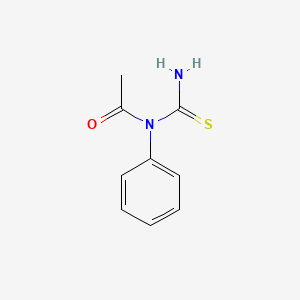
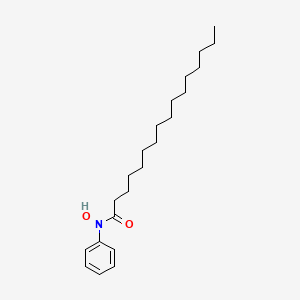
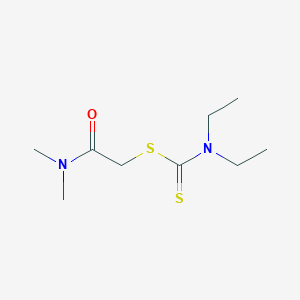
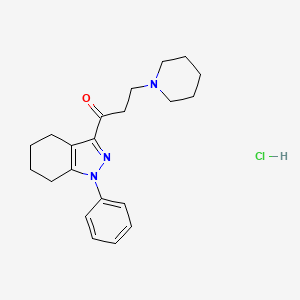
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
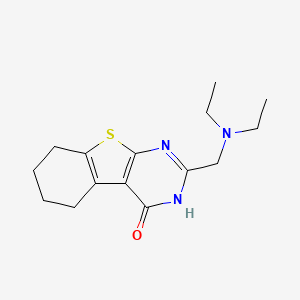
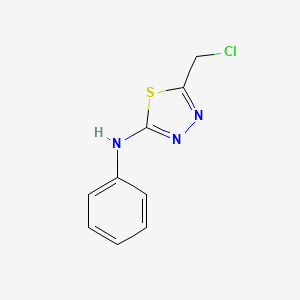
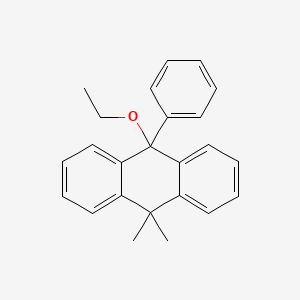
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)

